molecular formula C10H9ClFNO2 B7885546 2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]acetamide

2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]acetamide

Cat. No.: B7885546
M. Wt: 229.63 g/mol
InChI Key: QIKNMRCALSAFSO-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]acetamide is an organic compound with the molecular formula C10H9ClFNO2 It is a derivative of acetamide, characterized by the presence of a chloro group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

4-fluoroaniline+chloroacetyl chloridetriethylamineThis compound\text{4-fluoroaniline} + \text{chloroacetyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 4-fluoroaniline+chloroacetyl chloridetriethylamine​this compound

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of triethylamine as an acid-binding agent is advantageous due to its ability to be easily recovered and reused, minimizing waste and reducing costs .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed, typically using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound would yield 4-fluoroaniline and chloroacetic acid .

Scientific Research Applications

2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluorophenyl)acetamide
  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide

Uniqueness

2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a fluorophenyl group makes it particularly interesting for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO2/c11-5-10(15)13-6-9(14)7-1-3-8(12)4-2-7/h1-4H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKNMRCALSAFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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